Nonilenglicol

Descripción general

Descripción

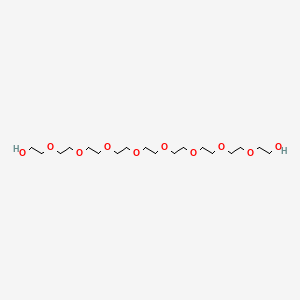

Nonaethylene glycol is a polymer consisting of ethylene glycol repeating units and terminal hydroxyl groups . The ethylene glycol units have high water solubility properties . The hydroxyl groups can react in order to further derivatize the compound .

Synthesis Analysis

Nonaethylene glycol monododecyl ether is a nonionic surfactant commonly used in research applications that require the stabilization of emulsions or the solubilization of hydrophobic compounds . These compounds can be impurities from the synthesis process of the main glycol employed as surfactant .Molecular Structure Analysis

The molecular formula of Nonaethylene glycol is C18H38O10 . The average mass is 414.488 Da and the monoisotopic mass is 414.246490 Da .Physical and Chemical Properties Analysis

Nonaethylene glycol has a density of 1.1±0.1 g/cm3, a boiling point of 506.2±45.0 °C at 760 mmHg, and a flash point of 260.0±28.7 °C . It also has a molar refractivity of 102.5±0.3 cm3, a polar surface area of 114 Å2, and a molar volume of 371.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Tensioactivo no iónico

El éter monododecílico de nonilenglicol es un tensioactivo no iónico . Posee excelentes propiedades emulsionantes y solubilizantes . El mecanismo de acción del compuesto implica su capacidad para disminuir la tensión interfacial entre sustancias inmiscibles, promoviendo la formación y estabilización de emulsiones .

Preparación de emulsiones

El éter monododecílico de this compound se ha utilizado en investigaciones relacionadas con la preparación de emulsiones . Sus propiedades tensioactivas han sido particularmente valiosas en la formulación de emulsiones, donde puede mejorar la estabilidad, uniformidad y control del tamaño de las gotas .

Síntesis de nanopartículas

Este compuesto también se utiliza en la síntesis de nanopartículas . Las propiedades tensioactivas del éter monododecílico de this compound pueden ayudar a controlar el tamaño y la distribución de las nanopartículas, lo cual es crucial para su funcionalidad en diversas aplicaciones .

Sistemas de liberación controlada

El éter monododecílico de this compound se utiliza en el desarrollo de sistemas de liberación controlada . Estos sistemas se utilizan a menudo en la administración de fármacos para garantizar que la medicación se libere a la velocidad y en el lugar correctos .

Modificador de superficie y dispersante

En el campo de la ciencia de los materiales, el éter monododecílico de this compound se ha utilizado como modificador de superficie y dispersante para mejorar la compatibilidad y procesabilidad de diversos materiales . Su capacidad para mejorar la solubilidad y la dispersión se ha aprovechado para optimizar las propiedades y el rendimiento de los materiales .

Análisis de la estructura molecular

El this compound, derivado 2TMS se utiliza en el análisis de la estructura molecular . Su peso molecular es 558.8506 , y a menudo se utiliza en espectrometría de masas para la identificación y cuantificación de moléculas .

Estas son solo algunas de las muchas aplicaciones del this compound en la investigación científica. Los investigadores continúan explorando su potencial en varios campos, ofreciendo información valiosa y avances en la investigación científica .

Safety and Hazards

Nonaethylene glycol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Nonaethylene glycol, also known as Polidocanol , is primarily used as a sclerosing agent . Its primary targets are the blood vessel endothelium . The compound’s role is to locally damage the endothelium, leading to platelet aggregation at the site .

Mode of Action

Upon administration, nonaethylene glycol interacts with its targets by causing local damage to the blood vessel endothelium . This endothelial damage triggers platelet aggregation at the site, which then attaches to the venous wall . This process results in the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel .

Biochemical Pathways

Nonaethylene glycol is a poly(ethylene glycol) (PEG) based compound . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . .

Pharmacokinetics

It is known that the compound’s hydrophilicity and electrical neutrality contribute to its unique properties . These properties likely influence its bioavailability and pharmacokinetics, but more research is needed to fully understand these aspects.

Result of Action

The primary result of nonaethylene glycol’s action is the occlusion of blood vessels . By damaging the endothelium and triggering platelet aggregation, nonaethylene glycol leads to the formation of a dense network that blocks the vessel . This action is utilized in the treatment of uncomplicated spider veins and reticular veins .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUUTMGDONTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187492 | |

| Record name | Nonaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-18-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonaethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

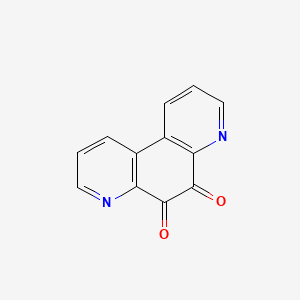

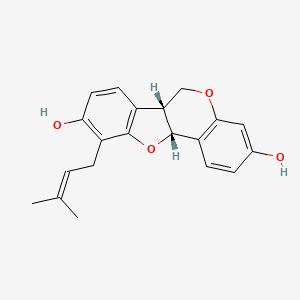

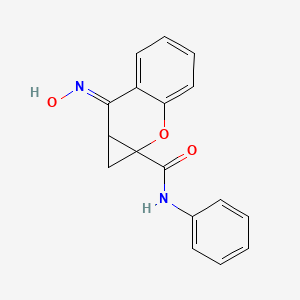

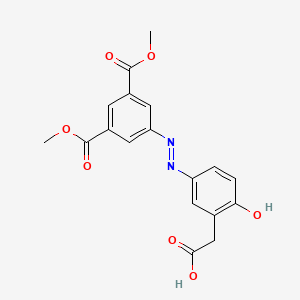

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.